4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde
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Overview
Description
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is an organic compound with the molecular formula C13H8ClN3O. It is a member of the pyrazolo[1,5-a]pyrazine family, characterized by a fused ring system containing both pyrazole and pyrazine rings.
Scientific Research Applications
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Safety and Hazards
Future Directions
While specific future directions for 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde were not found in the search results, related compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown promise as novel CDK2 inhibitors . This suggests potential future research directions in the development of novel inhibitors for cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-chloro-2-phenylpyrazolo[1,5-a]pyrazine with formylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are often used .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carboxylic acid.
Reduction: 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine: Lacks the aldehyde group, leading to different reactivity and applications.
2-Phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde:
Uniqueness
4-Chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde is unique due to the presence of both the chlorine atom and the aldehyde group, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-chloro-2-phenylpyrazolo[1,5-a]pyrazine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-13-12-10(8-18)11(9-4-2-1-3-5-9)16-17(12)7-6-15-13/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJLOKXXHFOQKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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